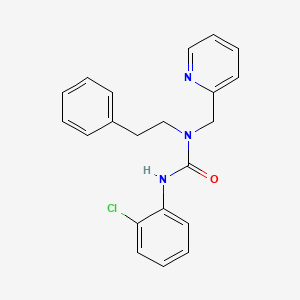

3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

Description

3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a synthetic urea derivative characterized by a unique substitution pattern. Its structure includes a 2-chlorophenyl group at the 3-position of the urea backbone, a phenethyl group at the 1-position, and a pyridin-2-ylmethyl substituent at the adjacent nitrogen (Figure 1). Urea derivatives are widely studied for their biological activities, including kinase inhibition and cytokinin-like effects in plant biology . This compound’s distinct substitution pattern may influence its physicochemical properties, binding affinity, and functional specificity compared to analogous molecules.

Properties

IUPAC Name |

3-(2-chlorophenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O/c22-19-11-4-5-12-20(19)24-21(26)25(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBCNKOEQKVVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves the reaction of 2-chlorobenzoyl chloride with phenethylamine to form an intermediate, which is then reacted with pyridin-2-ylmethylamine in the presence of a suitable base to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the urea backbone, aromatic rings, and alkyl/aryl side chains. Key comparisons are outlined below:

Substituent Analysis

The following table highlights structural differences and similarities among related urea derivatives:

Physicochemical Properties

- Solubility : The target compound’s phenethyl and pyridin-2-ylmethyl groups reduce aqueous solubility compared to 2PU-3 but improve lipid bilayer penetration.

- Thermal Stability : Urea derivatives with electron-withdrawing substituents (e.g., 2-chlorophenyl) typically exhibit higher melting points due to enhanced intermolecular dipole interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea?

- Methodology : Multi-step organic synthesis typically involves nucleophilic substitution, coupling reactions, and urea bond formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Temperature control : Step-dependent optimization (e.g., 80–120°C for cyclization) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve the compound’s structural ambiguities?

- Methodology :

- NMR : Analyze / shifts to confirm chlorophenyl (δ 7.2–7.8 ppm) and pyridinylmethyl groups (δ 3.5–4.5 ppm for CH) .

- IR : Urea carbonyl stretching (~1640–1680 cm) and aromatic C-Cl bonds (~750 cm) .

- HRMS : Verify molecular formula (e.g., [M+H] for CHClNO) .

Q. What physicochemical properties (solubility, stability) are critical for in vitro assays?

- Methodology :

- Solubility screening : Use DMSO for stock solutions, diluted in PBS or cell culture media .

- Stability tests : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C) .

- Key factors : Lipophilic substituents (chlorophenyl, phenethyl) reduce aqueous solubility but enhance membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodology :

- Systematic substitutions : Replace chlorophenyl with fluorophenyl or methoxy groups to assess potency changes .

- Bioassays : Test kinase inhibition (e.g., EGFR or VEGFR2) using IC values from competitive binding assays .

Q. What experimental strategies identify the compound’s biological targets?

- Methodology :

- Pull-down assays : Immobilize the compound on beads to capture interacting proteins from cell lysates .

- Thermal shift assays : Monitor protein denaturation to identify stabilized targets .

- Computational docking : Screen against kinase libraries (e.g., PDB) to prioritize in vitro validation .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Comparative analysis : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .

- Batch variability checks : Replicate synthesis and bioassays under standardized conditions .

Q. What are best practices for designing dose-response and toxicity studies?

- Methodology :

- Dose ranges : Use 10-point serial dilutions (e.g., 0.1–100 µM) to capture full efficacy-toxicity profiles .

- Toxicity endpoints : Measure mitochondrial membrane potential (JC-1 assay) and caspase-3 activation .

Q. How can in silico modeling predict metabolic pathways and metabolite toxicity?

- Methodology :

- ADMET prediction : Use software like Schrödinger or SwissADME to estimate hepatic clearance and CYP450 interactions .

- Metabolite identification : Simulate Phase I/II transformations (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.